![molecular formula C9H7BrFN3 B13547250 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine](/img/structure/B13547250.png)
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.
Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
The reaction conditions often include the use of solvents like ethanol or dioxane, and catalysts such as tin(II) chloride or iron powder .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
1-(5-bromo-2-fluorophenyl)-1-ethanone: This compound shares a similar phenyl ring structure but differs in the presence of an ethanone group instead of a pyrazole ring.
3-bromo-2-fluorophenylboronic acid: This compound has a boronic acid group attached to the phenyl ring, making it useful in different types of coupling reactions.
Uniqueness
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Biological Activity
5-(3-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological significance.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aromatic compounds. The presence of the bromine and fluorine substituents is significant as they can influence the compound's reactivity and biological activity.
1. Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives exhibited up to 93% inhibition of IL-6 at specific concentrations, demonstrating their potential as anti-inflammatory agents .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound A | 76 | 86 | 1 |
Compound B | 61 | 85 | 10 |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness of this compound against specific pathogens remains to be fully elucidated, but it is hypothesized that its structural features may enhance its antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Selected Strains
Pathogen | Minimum Inhibitory Concentration (µg/mL) |
---|---|
E. coli | TBD |
Staphylococcus aureus | TBD |
Bacillus subtilis | TBD |
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are another area of interest. Some studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The specific mechanisms through which this compound exerts its anticancer effects require further investigation, but preliminary data suggest a potential for use in cancer therapy .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
Case Study 1: Anti-inflammatory Screening
In a study involving a series of pyrazole compounds, one derivative exhibited significant inhibition of COX enzymes, suggesting potential use as a non-steroidal anti-inflammatory drug (NSAID). The compound's selectivity for COX-2 over COX-1 was noted, indicating a favorable safety profile .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that certain compounds demonstrated strong activity against multidrug-resistant strains. The study highlighted the need for further exploration of structural modifications to enhance efficacy against resistant pathogens .
Properties
Molecular Formula |
C9H7BrFN3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrFN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |
InChI Key |
WDOHCUUVNNFVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=CC(=NN2)N |
Origin of Product |
United States |
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